
understanding the PROTAC technology behind
MT-802

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MT-802

Cat. No.: B10818691 Get Quote

An In-depth Technical Guide to the PROTAC Technology Behind MT-802

Introduction
MT-802 is a potent and selective degrader of Bruton's tyrosine kinase (BTK) based on the

Proteolysis Targeting Chimera (PROTAC) technology.[1] PROTACs represent a novel

therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively

eliminate target proteins.[2] MT-802 was developed to address acquired resistance to covalent

BTK inhibitors like ibrutinib, particularly the C481S mutation, which is a common resistance

mechanism in chronic lymphocytic leukemia (CLL).[3] This guide provides a detailed overview

of the core technology, mechanism of action, quantitative data, and experimental protocols

associated with MT-802.

Core PROTAC Technology of MT-802
MT-802 is a heterobifunctional molecule composed of three key components: a ligand that

binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker

connecting these two moieties.[3]

BTK Ligand: The BTK-targeting component of MT-802 is based on a modified, reversible

ibrutinib scaffold.[2] Unlike ibrutinib, it does not form a covalent bond with BTK, allowing it to

bind to both wild-type (WT) and C481S mutant BTK.[3]
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E3 Ligase Ligand: MT-802 utilizes a pomalidomide moiety to recruit the Cereblon (CRBN) E3

ubiquitin ligase complex.[2][3]

Linker: A polyethylene glycol (PEG) linker connects the BTK ligand and the CRBN ligand,

providing the appropriate length and flexibility to facilitate the formation of a stable ternary

complex.[3]

The logical relationship between these components is illustrated in the following diagram.
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Figure 1: Core components of the MT-802 PROTAC molecule.

Mechanism of Action
MT-802 functions by inducing the proximity of BTK to the CRBN E3 ligase, leading to the

ubiquitination and subsequent degradation of BTK by the proteasome.[1][4] The key steps are

as follows:

Ternary Complex Formation: MT-802 simultaneously binds to BTK and CRBN, forming a

BTK:MT-802:CRBN ternary complex.[5]

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin

molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of

BTK.[2]

Proteasomal Degradation: The polyubiquitinated BTK is recognized and degraded by the

26S proteasome.[2]
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Catalytic Cycle: After inducing degradation, MT-802 is released and can bind to another BTK

molecule, enabling a catalytic mode of action.[2]

This process is effective against both wild-type and C481S mutant BTK, as the non-covalent

binding of the warhead is sufficient for the transient interaction required for ubiquitination.[2][3]
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Figure 2: Mechanism of action of MT-802 leading to BTK degradation.

Quantitative Data
MT-802 has demonstrated potent and rapid degradation of both wild-type and C481S mutant

BTK in various cellular assays.
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Parameter Wild-Type BTK
C481S Mutant
BTK

Cell Line /
Assay

Reference

DC₅₀ (nM) 14.6 14.9 XLAs cells [6]

9.1 - NAMALWA cells [7]

~1 (general

potency)

~1 (general

potency)
Not specified [4][8][9]

Dₘₐₓ >99% at 250 nM >99% at 250 nM NAMALWA cells [10]

IC₅₀ (nM) 18.11 -
TR-FRET

Binding Assay
[6]

46.9 20.9 Not specified [7]

~50 ~20
In vitro kinase

assay
[10]

Binding Affinity

(CRBN)
IC₅₀ = 1.258 µM -

TR-FRET

Binding Assay
[6]

Table 1: Quantitative Degradation and Binding Data for MT-802.

While potent in cellular assays, the pharmacokinetic properties of MT-802 in mice indicated

challenges for in vivo development.

Parameter Value Species Reference

Clearance (Cl) 1662 mL/min/kg Mouse [3]

**Half-Life (t₁/₂) ** 0.119 h Mouse [3]

Table 2: Pharmacokinetic Properties of MT-802 in Mice (IV administration at 1 mg/kg).

Experimental Protocols
Detailed methodologies are crucial for understanding and reproducing the characterization of

MT-802.
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Cell-Based BTK Degradation Assays
Objective: To determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of MT-802.

Methodology:

Cell Culture: Human B-cell lymphoma lines (e.g., NAMALWA) or HEK293T cells engineered

to express WT or C481S mutant BTK are cultured under standard conditions.[3][6]

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of

concentrations of MT-802 (e.g., 0.25 nM to 2.5 µM) for a specified duration (e.g., 4 to 24

hours).[6][10][11]

Cell Lysis: After incubation, cells are washed and lysed to extract total protein.

Protein Quantification: Total protein concentration is determined using a standard assay

(e.g., BCA assay).

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE,

transferred to a membrane, and probed with primary antibodies specific for BTK and a

loading control (e.g., GAPDH or β-actin).

Data Analysis: Band intensities are quantified using densitometry. BTK levels are normalized

to the loading control and expressed as a percentage of the vehicle-treated control. The

DC₅₀ value is calculated by fitting the data to a dose-response curve.
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Figure 3: Experimental workflow for determining BTK degradation.
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TR-FRET Binding Assays
Objective: To quantify the binding affinity (IC₅₀) of MT-802 to BTK and CRBN.[6]

Methodology:

Reagents: Recombinant tagged BTK and CRBN proteins, fluorescent probes, and MT-802
are used.[5]

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a

competition-based assay. The binding of a fluorescently labeled ligand (tracer) to the target

protein results in a high FRET signal. A test compound (MT-802) that competes for the same

binding site will displace the tracer, leading to a decrease in the FRET signal.

Procedure: The assay is performed in a multi-well plate format. The target protein, tracer,

and varying concentrations of MT-802 are incubated together.

Signal Detection: The HTRF signal is read after an incubation period.

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against

the logarithm of the MT-802 concentration and fitting the data to a sigmoidal dose-response

curve.

Mechanism of Action Confirmation Assays
Objective: To confirm that MT-802-mediated degradation is dependent on the proteasome and

ternary complex formation.[10]

Methodology:

Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., epoxomicin) or

a NEDD8-activating enzyme inhibitor (e.g., MLN-4924) prior to and during treatment with

MT-802. BTK levels are then assessed by Western blot. A rescue of BTK degradation

confirms the involvement of the ubiquitin-proteasome system.[10]

Competitive Antagonism: Cells are co-treated with MT-802 and an excess of a BTK-binding

molecule (e.g., ibrutinib) or a CRBN-binding molecule (e.g., pomalidomide). The prevention
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of BTK degradation indicates that the activity of MT-802 is dependent on its ability to bind

both targets and form a ternary complex.[10]

Conclusion
MT-802 is a well-characterized BTK-degrading PROTAC that potently and effectively eliminates

both wild-type and clinically relevant C481S mutant BTK in cellular models. Its mechanism of

action, which relies on hijacking the CRBN E3 ligase to induce proteasomal degradation, offers

a promising strategy to overcome resistance to traditional kinase inhibitors. While its

pharmacokinetic profile has limited its direct clinical development, the insights gained from MT-
802 have been instrumental in advancing the design of next-generation BTK degraders with

improved drug-like properties.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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